molecular formula C9H15Cl2N3O B12220695 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine dihydrochloride

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine dihydrochloride

Cat. No.: B12220695
M. Wt: 252.14 g/mol
InChI Key: OVNHFKZUSZJVCD-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N3O It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a pyrrolidine ring attached to the pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine dihydrochloride typically involves the following steps:

    Formation of the Pyrazine Core: The pyrazine core can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyridine and 1,2-diketones.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions. For instance, 2-methyl-6-chloropyrazine can react with pyrrolidine in the presence of a base to form the desired product.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine dihydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential as a lead compound for developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and pyrazine core allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can influence various biological pathways, leading to therapeutic effects. detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(pyrrolidin-2-yl)pyrazine dihydrochloride: Similar structure but with a different position of the pyrrolidine ring.

    2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine: The free base form without the dihydrochloride salt.

    Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings with varied biological activities.

Uniqueness

2-Methyl-6-(pyrrolidin-3-yloxy)pyrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15Cl2N3O

Molecular Weight

252.14 g/mol

IUPAC Name

2-methyl-6-pyrrolidin-3-yloxypyrazine;dihydrochloride

InChI

InChI=1S/C9H13N3O.2ClH/c1-7-4-11-6-9(12-7)13-8-2-3-10-5-8;;/h4,6,8,10H,2-3,5H2,1H3;2*1H

InChI Key

OVNHFKZUSZJVCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)OC2CCNC2.Cl.Cl

Origin of Product

United States

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